molecular formula C14H18N2O5 B13507263 3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid

3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid

Cat. No.: B13507263
M. Wt: 294.30 g/mol
InChI Key: RLPTXTDFAFFQAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid typically involves the reaction of benzyloxycarbonyl chloride with 3-aminopropanoic acid under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

3-[3-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C14H18N2O5/c17-12(15-9-7-13(18)19)6-8-16-14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)(H,16,20)(H,18,19)

InChI Key

RLPTXTDFAFFQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCC(=O)O

Origin of Product

United States

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